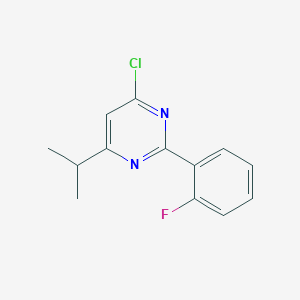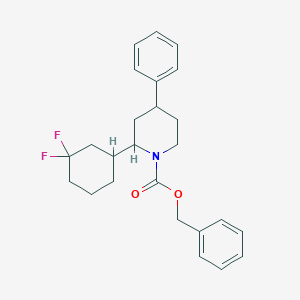
Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a benzyl group, a difluorocyclohexyl ring, a phenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of benzyl chloroformate with 3,3-difluorocyclohexylamine to form benzyl 3,3-difluorocyclohexylcarbamate. This intermediate is then reacted with 4-phenylpiperidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3,3-difluorocyclohexylcarbamate
- Benzyl (S)-3-bromo-1-(®-3,3-difluorocyclohexyl)-2-oxopropylcarbamate
- N-(3,3-difluorocyclohexyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide
Uniqueness
Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H29F2NO2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C25H29F2NO2/c26-25(27)14-7-12-22(17-25)23-16-21(20-10-5-2-6-11-20)13-15-28(23)24(29)30-18-19-8-3-1-4-9-19/h1-6,8-11,21-23H,7,12-18H2 |
InChI Key |
RSUREMKXDTUFDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(F)F)C2CC(CCN2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11810007.png)
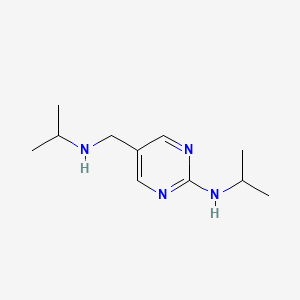

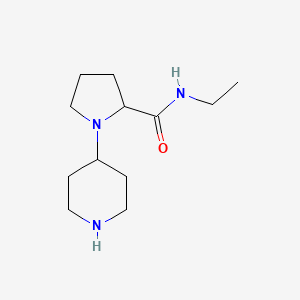
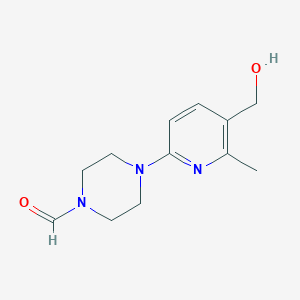
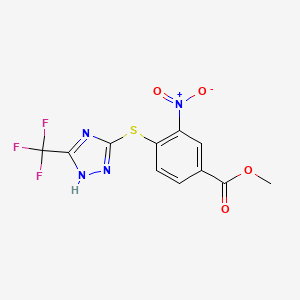
![6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one](/img/structure/B11810029.png)
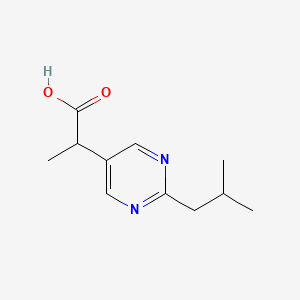
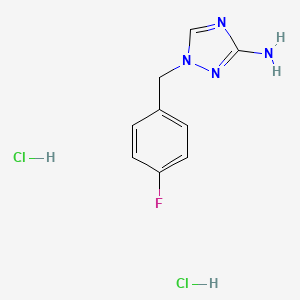
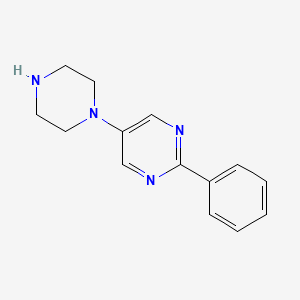
![4-Propoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11810038.png)
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810039.png)

